N-benzyl-4-iodobenzamide

Vue d'ensemble

Description

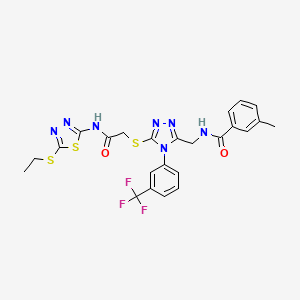

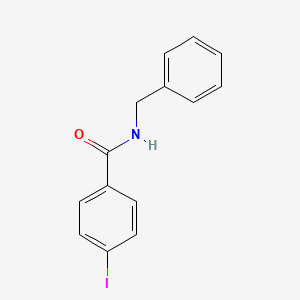

N-benzyl-4-iodobenzamide is a chemical compound with the molecular formula C14H12INO . It has an average mass of 337.156 Da and a monoisotopic mass of 336.996338 Da .

Synthesis Analysis

The synthesis of N-benzyl-4-iodobenzamide involves a multi-step process that begins with the reaction of 4-butylphenylboronic acid with 2-iodobenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4-tert-butylphenylboronic acid to yield the final product, N-benzyl-4-iodobenzamide.Molecular Structure Analysis

The molecular structure of N-benzyl-4-iodobenzamide consists of a benzamide moiety that is N-linked to a benzyl group .Chemical Reactions Analysis

N-benzyl-4-iodobenzamide can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

N-benzyl-4-iodobenzamide is a solid with a melting point of 215-217 °C . It has a molecular formula of C14H12INO and an average mass of 337.156 Da .Applications De Recherche Scientifique

Sigma Receptor Scintigraphy in Breast Cancer Diagnosis

N-benzyl-4-iodobenzamide analogs, like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), have been studied for their potential in diagnosing breast cancer. These compounds bind preferentially to sigma receptors, which are overexpressed in breast cancer cells. In clinical studies, P-(123)I-MBA showed significant accumulation in breast tumors, suggesting its usefulness in noninvasively assessing tumor proliferation (Caveliers et al., 2002).

Catalysis in Organic Chemistry

N-benzyl-4-iodobenzamide derivatives have been used as catalysts in organic reactions, such as the oxidation of benzhydrol to benzophenone. The substitution on the benzene ring of N-isopropyl-2-iodobenzamide significantly influences its reactivity, making it an efficient and environmentally benign catalyst, particularly for the oxidation of benzylic alcohols (Yakura et al., 2018).

Imaging in Melanoma

Radioiodinated N-benzyl-4-iodobenzamide derivatives have been extensively researched for melanoma imaging. These compounds, like N-(2-diethylaminoethyl)-4-iodobenzamide, demonstrate high melanoma uptake and are used in scintigraphy and SPECT (Single Photon Emission Computed Tomography) for melanoma metastases detection. Their uptake in melanoma is not mediated by a specific mechanism but likely involves sigma-receptor binding (Eisenhut et al., 2000).

Synthesis and Biodistribution for Cancer Diagnosis

N-benzyl-4-iodobenzamide derivatives have also been studied for their synthesis, radiolabeling, and biodistribution, particularly in the context of cancer diagnosis. These studies aim to optimize the use of benzamides in imaging malignant melanoma and potentially other cancers, considering factors like tumor uptake, blood clearance, and metabolic stability (Auzeloux et al., 1999).

Propriétés

IUPAC Name |

N-benzyl-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLLYHQQIPVFOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-iodobenzamide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2594778.png)

![Methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2594780.png)

![2-[(2-Fluorophenyl)sulfonyl]acetamide](/img/structure/B2594781.png)

![2,3-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2594782.png)

![2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine](/img/structure/B2594783.png)

![3,4,7,9-tetramethyl-1-(3-oxobutan-2-yl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2594785.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide](/img/structure/B2594786.png)

![3-allyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2594788.png)

![(E)-N-[2-(4-Chlorophenyl)-5-methoxypentyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2594790.png)

![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2594791.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2594799.png)